molecular formula C13H8ClN3O3 B11081507 1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B11081507
M. Wt: 289.67 g/mol
InChI Key: KRMJTYDBSIXBPJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a pyridazine ring, a cyano group, and a chlorophenyl group, making it a valuable molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)-2-cyanoethene. This intermediate then undergoes cyclization with hydrazine hydrate to yield the pyridazine ring.

Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production. These methods may involve the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in different fields.

Properties

Molecular Formula

C13H8ClN3O3

Molecular Weight

289.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C13H8ClN3O3/c1-7-10(6-15)12(18)17(16-11(7)13(19)20)9-4-2-8(14)3-5-9/h2-5H,1H3,(H,19,20)

InChI Key

KRMJTYDBSIXBPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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